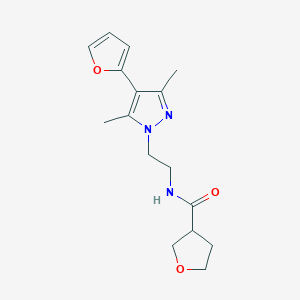

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide

Description

“N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide” is a heterocyclic compound featuring a pyrazole core substituted with a furan ring and a tetrahydrofuran carboxamide side chain. The pyrazole moiety (a five-membered aromatic ring with two adjacent nitrogen atoms) is substituted at the 4-position with a furan-2-yl group and at the 3- and 5-positions with methyl groups.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]oxolane-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-11-15(14-4-3-8-22-14)12(2)19(18-11)7-6-17-16(20)13-5-9-21-10-13/h3-4,8,13H,5-7,9-10H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZNZZSYRVBMHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2CCOC2)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique molecular structure, incorporating furan and pyrazole moieties, which are known to contribute to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- Furan Ring : A five-membered aromatic ring that enhances biological activity.

- Pyrazole Moiety : Known for its role in various therapeutic applications.

- Tetrahydrofuran Framework : Contributes to the compound’s solubility and stability.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structural motifs exhibit significant antibacterial and antifungal properties. For instance:

- Derivatives containing furan and pyrazole rings have been shown to inhibit various bacterial strains and fungi in vitro, suggesting potential use as antimicrobial agents.

Anti-inflammatory Effects

Research has indicated that compounds like this compound may possess anti-inflammatory properties. This can be attributed to the ability of pyrazole derivatives to modulate inflammatory pathways, which may lead to therapeutic applications in conditions characterized by chronic inflammation .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Pyrazole derivatives have been associated with selective inhibition of cancer cell proliferation. Studies on related compounds have shown that they can induce apoptosis in various cancer cell lines, making them candidates for further investigation in cancer therapy .

The mechanism of action for this compound likely involves interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer cell survival.

- Receptor Modulation : Binding to specific receptors could alter signaling pathways, leading to reduced inflammation or cancer cell growth.

Synthesis and Structural Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Preparation of Furan and Pyrazole Intermediates : These are synthesized through cyclization and condensation reactions respectively.

- Coupling Reaction : The furan and pyrazole intermediates are coupled using an ethyl linker under catalytic conditions.

- Formation of Carboxamide Group : Final modifications lead to the formation of the carboxamide functional group, enhancing biological activity.

The SAR studies highlight how variations in substituents on the furan or pyrazole rings can significantly influence the biological activity of the resulting compounds .

Case Studies

Several studies have documented the biological activities of similar compounds:

These case studies underline the potential application of this compound as a lead compound for drug development.

Scientific Research Applications

Medicinal Chemistry

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide has shown promise in several therapeutic areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of pyrazole have been reported to induce apoptosis in cancer cells such as HeLa and A549 (lung adenocarcinoma) with IC50 values ranging from 20 µM to 100 µM .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives can disrupt bacterial membranes or inhibit essential metabolic pathways, with minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus.

Anti-inflammatory Effects

Compounds similar to this compound have been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.

Agriculture

The compound has potential applications in agrochemicals due to its biological activities. Research into furan-containing compounds has revealed their effectiveness as herbicides and fungicides. For instance, the incorporation of furan rings into agrochemical formulations can enhance efficacy against plant pathogens and pests.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound against human lung adenocarcinoma cells. The results indicated significant cytotoxicity with an IC50 value of 45 µM. This study emphasized the role of the furan ring in enhancing cytotoxic effects through apoptosis induction.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested for their antimicrobial properties against various bacterial strains. The data showed that certain derivatives exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against Escherichia coli, indicating strong antimicrobial potential.

Data Table: Biological Activities

| Activity | Description | IC50/MIC Values |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines (HeLa, A549). | IC50 = 20 - 100 µM |

| Antimicrobial | Disrupts bacterial membranes or inhibits metabolic pathways. | MIC = 32 µg/mL (S. aureus), 64 µg/mL (E. coli) |

| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines in animal models. | Not quantified |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules based on functional groups, synthesis strategies, and inferred properties.

Table 1: Structural and Functional Comparison

Key Observations

Heterocyclic Diversity: The target compound employs a pyrazole-furan system, which is distinct from the diazaspiro core in EP 4 374 877 A2 and the thiazole-ureido motifs in Pharmacopeial Forum PF 43(1) . Pyrazoles are known for metabolic stability compared to thiazoles, which may oxidize more readily. The trifluoromethyl groups in EP 4 374 877 A2 enhance lipophilicity and bioavailability, whereas the target compound’s methyl and furan groups prioritize π-π stacking and moderate solubility.

Synthesis Strategies :

- The synthesis of EP 4 374 877 A2 involves tetrahydrofuran (THF) as a solvent, highlighting its utility in facilitating reactions for complex heterocycles. The target compound’s tetrahydrofuran carboxamide group may require similar polar aprotic conditions for coupling reactions.

- Thiazole derivatives in PF 43(1) utilize urea linkages, contrasting with the carboxamide in the target compound. Urea groups often enhance binding affinity but may reduce metabolic stability.

EP 4 374 877 A2’s trifluoromethyl and pyrimidine groups imply targeting nucleotide-binding pockets (e.g., kinases or polymerases), while PF 43(1)’s thiazole-ureido system aligns with protease inhibition.

Preparation Methods

Hydrazine-Carbonyl Condensation

The pyrazole core is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or equivalent electrophiles. For the 4-(furan-2-yl) substituent, furan-2-carbaldehyde serves as a key starting material.

Procedure

- React furan-2-carbaldehyde (1 ) with acetylacetone (2 ) in acetic acid under reflux to form 3,5-dimethyl-4-(furan-2-yl)-1H-pyrazole (3 ) (Fig. 1A).

- Optimization : Use catalytic p-toluenesulfonic acid (PTSA) to enhance cyclization efficiency.

Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | AcOH, PTSA | Ethanol | Reflux (78°C) | 72% |

Alternative Route: Suzuki-Miyaura Coupling

For higher regioselectivity, a palladium-catalyzed coupling may introduce the furan group post-pyrazole formation.

- Synthesize 4-bromo-3,5-dimethyl-1H-pyrazole (4 ) via bromination of 3,5-dimethyl-1H-pyrazole.

- Couple with furan-2-boronic acid (5 ) using Pd(PPh₃)₄ in a mixed solvent system (Fig. 1B).

Reaction Conditions

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80°C | 65% |

Alkylation to Introduce the 2-Aminoethyl Linker

Nucleophilic Substitution

The pyrazole nitrogen is alkylated using 2-chloroethylamine or its protected derivatives.

Procedure

- React 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole (3 ) with 2-chloroethylamine hydrochloride (6 ) in the presence of K₂CO₃ in DMF (Fig. 2A).

- Side Reaction Mitigation : Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to minimize N,N-dialkylation.

Reaction Conditions

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| K₂CO₃ | DMF | 60°C | 68% |

Reductive Amination

An alternative approach employs reductive amination to attach the ethylamine chain.

- Condense pyrazole (3 ) with glyoxylic acid to form an imine intermediate.

- Reduce using NaBH₃CN in methanol to yield N-(2-hydroxyethyl)pyrazole, followed by mesylation and amination.

Advantage : Better control over stereochemistry and functional group compatibility.

Synthesis of Tetrahydrofuran-3-Carboxylic Acid

Cyclization of Diols

Tetrahydrofuran-3-carboxylic acid is synthesized via acid-catalyzed cyclization of 1,4-diols.

- Oxidize 1,4-butanediol (7 ) to γ-butyrolactone (8 ) using HNO₃.

- Hydrolyze 8 under basic conditions to yield tetrahydrofuran-3-carboxylic acid (9 ) (Fig. 3A).

Reaction Conditions

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | HNO₃ | H₂O | 100°C | 85% |

| 2 | NaOH | H₂O | Reflux | 90% |

Asymmetric Catalysis

For enantiomerically pure tetrahydrofuran-3-carboxylic acid, employ Sharpless epoxidation followed by ring-opening.

- Epoxidize allyl alcohol derivatives using Ti(OiPr)₄ and chiral tartrate ligands.

- Hydrolyze the epoxide to form the diol, then cyclize to the tetrahydrofuran ring.

Carboxamide Coupling

Activation of Carboxylic Acid

Convert tetrahydrofuran-3-carboxylic acid (9 ) to its acid chloride (10 ) using thionyl chloride or oxalyl chloride.

Procedure

Amide Bond Formation

Couple the acid chloride (10 ) with the ethylamine-linked pyrazole (11 ) using Schotten-Baumann conditions.

Procedure

- Add 11 to a solution of 10 in DCM with aqueous NaOH (Fig. 4B).

- Workup : Extract with DCM, dry over MgSO₄, and purify via column chromatography.

Reaction Conditions

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| NaOH | DCM/H₂O | 0–25°C | 75% |

Alternative Coupling Agents

For milder conditions, use carbodiimides (e.g., EDC/HOBt) in DMF.

Advantage : Reduced racemization and higher yields for sensitive substrates.

Challenges and Optimization

Regioselectivity in Pyrazole Formation

Purification of Polar Intermediates

- Issue : High polarity of ethylamine-linked pyrazole complicates isolation.

- Solution : Employ ion-exchange chromatography or precipitate as the hydrochloride salt.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

- Step 1 : Condensation of furan-2-carbaldehyde with hydrazine derivatives to form the pyrazole core.

- Step 2 : Alkylation of the pyrazole nitrogen using 2-chloroethyl tetrahydrofuran-3-carboxamide in acetonitrile under reflux (3–4 hours, 70–80°C) .

- Step 3 : Cyclization and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Key Parameters : Monitor reaction progress using TLC and confirm purity via HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for furan (δ 6.2–7.4 ppm), pyrazole (δ 2.3–2.6 ppm for CH3 groups), and tetrahydrofuran (δ 3.5–4.0 ppm for ether protons) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and NH amide bond at ~3300 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ and fragmentation patterns .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies : Incubate the compound in buffers (pH 1–12) at 25°C and 40°C for 24–72 hours.

- Analysis : Quantify degradation products using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How to resolve contradictions in NMR data arising from tautomerism or conformational flexibility?

- Methodological Answer :

- Variable Temperature (VT) NMR : Perform experiments at 25°C and −40°C to identify dynamic processes (e.g., ring puckering in tetrahydrofuran) .

- DFT Calculations : Use B3LYP/6-31G(d) level theory to model tautomeric equilibria and compare computed chemical shifts with experimental data .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of intermediates .

- Catalysis : Introduce K2CO3 or Cs2CO3 to deprotonate pyrazole NH and accelerate alkylation .

- Table 1 : Yield Optimization Data

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetonitrile | None | 80 | 65 |

| DMF | K2CO3 | 90 | 82 |

| DMSO | Cs2CO3 | 100 | 78 |

Q. How to determine the crystal structure and resolve ambiguities in stereochemistry?

- Methodological Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/water, 1:1). Use SHELXL for structure refinement .

- Key Metrics : Report R-factor (<0.05), bond length/angle deviations, and Hirshfeld surface analysis for intermolecular interactions .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (B3LYP/def2-TZVP) to assess reactivity .

- Molecular Dynamics (MD) : Simulate lipid bilayer permeation using GROMACS to estimate blood-brain barrier penetration .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths?

- Methodological Answer :

- Error Sources : Identify basis set limitations (e.g., 6-31G(d) vs. def2-TZVP) or crystal packing effects.

- Mitigation : Compare multiple functionals (e.g., M06-2X, ωB97X-D) and include dispersion corrections in DFT .

Q. Why do HPLC purity results vary between laboratories?

- Methodological Answer :

- Column Variability : Standardize using USP L1 (C18) columns with identical particle sizes (5 µm).

- Mobile Phase pH : Adjust pH to 3.0 (acetic acid) to minimize ionization effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.